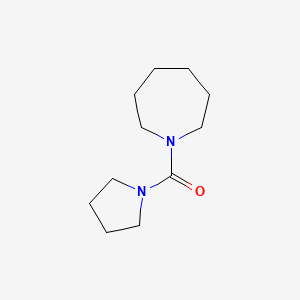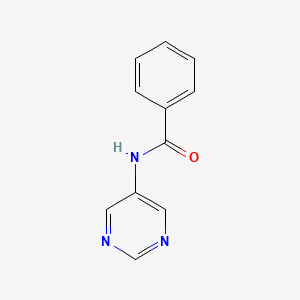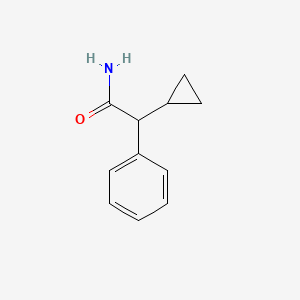![molecular formula C19H23N3O2 B7590694 ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate](/img/structure/B7590694.png)
ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate, commonly known as ethyl benzyl carbamate (EBC), is a chemical compound widely used in scientific research. EBC is a carbamate derivative of benzylamine and ethyl carbamate, which has been reported to have various biological activities.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate is not fully understood, but it is believed to act as a carbamate inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to the accumulation of ACh in the synaptic cleft, leading to overstimulation of cholinergic receptors and subsequent toxicity.
Biochemical and physiological effects:
ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate has been reported to have various biochemical and physiological effects. In vitro studies have shown that ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate inhibits AChE activity in a dose-dependent manner. ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate has also been reported to have antioxidant activity and to protect against oxidative stress-induced cell damage. In vivo studies have shown that ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate has anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
Ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield. ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate is also relatively cheap and readily available. However, ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate has some limitations. It is a non-selective AChE inhibitor, which means that it can inhibit both peripheral and central AChE. This can lead to unwanted side effects in vivo. ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate also has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate. One area of interest is the development of selective AChE inhibitors based on the structure of ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate. Another area of interest is the investigation of the role of ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate in the detoxification of carbamate pesticides in mammals. Additionally, the potential therapeutic applications of ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate in neurological disorders such as Alzheimer's disease and epilepsy should be explored.
Conclusion:
In conclusion, ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate is a widely used chemical compound in scientific research. It has several biochemical and physiological effects and can be easily synthesized in high yield. However, its non-selective AChE inhibition and low solubility in water are limitations. Future research on ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate should focus on the development of selective AChE inhibitors and the investigation of its role in carbamate pesticide detoxification and therapeutic applications in neurological disorders.
Synthesis Methods
Ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate can be synthesized by the reaction of benzylamine with ethyl carbamate in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. The chemical structure of ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate is shown below:
Scientific Research Applications
Ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate has been widely used in scientific research as a model compound for studying the metabolism and toxicity of carbamate pesticides. ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate is also used as a substrate for the assay of carbamate hydrolase activity in different biological samples. The enzyme carbamate hydrolase is responsible for the detoxification of carbamate pesticides in mammals.
properties
IUPAC Name |
ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-22(15-17-8-6-5-7-9-17)18-12-10-16(11-13-18)14-20-21-19(23)24-4-2/h5-14H,3-4,15H2,1-2H3,(H,21,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHJRINPVOEIMV-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)


![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)



![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7590702.png)